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N-methylnicotinamide
Prepared by: Gemini, Senior Application Scientist

Introduction: 4-Amino-N-methylnicotinamide, a derivative of nicotinamide (Vitamin B3), is a

heterocyclic aromatic compound of interest in medicinal chemistry and drug development. Its

structure, featuring a pyridine ring substituted with a primary amine and a secondary N-

methylcarboxamide group, presents a unique electronic and steric profile. Accurate structural

elucidation and purity assessment are paramount for any research application, mandating a

thorough characterization using modern spectroscopic techniques.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-
Amino-N-methylnicotinamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS). As comprehensive, peer-reviewed spectral data for this specific

compound (CAS 910656-00-7) is not readily consolidated in the public domain, this document

synthesizes predicted data grounded in fundamental spectroscopic principles and validated by

experimental data from structurally analogous molecules. The causality behind spectral

assignments is explained to provide researchers with a robust framework for interpreting their

own experimental results.
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The foundational step in spectroscopic analysis is a clear understanding of the molecule's

structure. 4-Amino-N-methylnicotinamide consists of three key regions that dictate its

spectral properties: the substituted pyridine ring, the primary amino group (-NH₂), and the N-

methylamide side chain (-CONHCH₃).
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Caption: Predicted major fragmentation pathway for 4-Amino-N-methylnicotinamide.

Causality and Interpretation:

Protonation: In ESI, the molecule is protonated, most likely at the most basic site, the

pyridine nitrogen or the primary amine.

Amide Cleavage: The most favorable fragmentation is the cleavage of the C-N amide bond.

This results in the loss of a neutral methylamine molecule (CH₃NH₂, 31.04 Da), leading to

the fragment at m/z 121.06. [1][2]3. Decarbonylation: The resulting acylium ion can then lose

carbon monoxide (CO, 28.01 Da) to form a stable aminopyridinium species at m/z 94.07.
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Standard Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols should be followed.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-10 mg of 4-Amino-N-methylnicotinamide.

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a

clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

Instrument Setup: Insert the sample into the NMR spectrometer.

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and

shim the magnetic field to achieve optimal homogeneity and resolution.

Acquisition:

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence.

Typically, 16-64 scans are sufficient.

¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling. A

larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

Processing: Apply Fourier transform, phase correction, and baseline correction to the

acquired free induction decay (FID) data. Calibrate the chemical shift scale to the residual

solvent peak (e.g., DMSO at 2.50 ppm for ¹H).

FT-IR Spectroscopy Protocol (ATR)
Background Scan: With a clean Attenuated Total Reflectance (ATR) crystal, acquire a

background spectrum. This is crucial to subtract the spectral contributions of atmospheric

CO₂ and H₂O.

Sample Application: Place a small amount of the solid 4-Amino-N-methylnicotinamide
powder directly onto the ATR crystal.
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Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good

contact between the sample and the crystal.

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve

the signal-to-noise ratio.

Data Analysis: The instrument software will automatically ratio the sample scan against the

background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (LC-MS with ESI)
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10

µg/mL in the mobile phase.

Chromatography (Optional but Recommended): Inject the sample into a Liquid

Chromatography (LC) system to ensure sample purity and introduce it cleanly to the mass

spectrometer. A simple C18 column with a water/acetonitrile gradient is often sufficient.

Ionization: The eluent from the LC is directed into the Electrospray Ionization (ESI) source.

Set the source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable

ionization. Operate in positive ion mode.

MS Scan: Acquire a full scan mass spectrum (e.g., from m/z 50 to 500) to identify the

protonated molecular ion [M+H]⁺.

Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 152.1) in

the first mass analyzer (quadrupole) and fragmenting it in a collision cell. The resulting

fragment ions are analyzed in the second mass analyzer, providing the MS/MS spectrum.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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